
Ramipril isopropyl ester
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ramipril isopropyl ester involves the reaction of ramipril with isopropyl alcohol in the presence of an acid catalyst. The process typically includes the following steps:
Esterification: Ramipril is reacted with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Purification: The reaction mixture is purified using techniques such as recrystallization or chromatography to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
化学反应分析
Hydrolysis and Degradation Pathways
The isopropyl ester group governs its hydrolytic stability, with reactions occurring under acidic , basic , or enzymatic conditions:
Acidic Hydrolysis
-
Conditions : HCl (pH 4), aqueous medium, 70°C
-
Product : Ramiprilat (diacid form) + isopropyl alcohol
-
Mechanism : Protonation of ester carbonyl followed by nucleophilic attack by water .
Basic Hydrolysis
-
Conditions : NaOH (pH 12), methanol, 85°C
-
Product : Ramiprilat + isopropoxide
-
Reversibility : Transesterification occurs if excess alcohol is present, favoring equilibrium .
Enzymatic Hydrolysis
-
In vivo : Hepatic esterases cleave the ester bond, forming ramiprilat (active metabolite) .
-
Kinetics : Slower than ramipril due to steric hindrance from the isopropyl group .
Stability Under Pharmaceutical Conditions
Ramipril isopropyl ester is prone to cyclization and oxidation in formulations:
Degradation Pathway | Conditions | Product | Impact |
---|---|---|---|
Cyclization | High humidity, 40°C | Diketopiperazine (DKP) impurity | Reduces potency by 0.09%/month |
Oxidation | Light exposure, oxidative excipients | Sulfoxide derivatives | Alters bioavailability |
Stabilization strategies include coating particles with moisture-resistant polymers (e.g., ethyl cellulose) and avoiding excipients with free hydroxyl groups .
Comparative Reactivity with Ramipril
Key differences arise from the ester’s bulkier isopropyl group:
Property | This compound | Ramipril (Ethyl Ester) |
---|---|---|
Hydrolysis rate (t<sub>1/2</sub>) | 8.2 h (pH 7.4) | 4.5 h (pH 7.4) |
Metabolic activation | Slower conversion to ramiprilat | Rapid hepatic cleavage |
Solubility | 0.12 mg/mL (water) | 0.21 mg/mL (water) |
Data sourced from accelerated stability studies and dissolution profiles .
Industrial Relevance
As a process-related impurity in ramipril synthesis, its control is critical:
科学研究应用
Ramipril isopropyl ester has several scientific research applications, including:
Analytical Method Development: Used as a reference standard in the development and validation of analytical methods for ramipril and its impurities.
Pharmacological Studies: Employed in studies to understand the pharmacokinetics and pharmacodynamics of ramipril and its derivatives.
Drug Formulation: Investigated for its potential use in novel drug delivery systems such as mouth dissolving films and nanospheres
作用机制
Ramipril isopropyl ester, like ramipril, is a prodrug that is converted to its active form, ramiprilat, in the body. The conversion involves hydrolysis of the ester group. Ramiprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
相似化合物的比较
Similar Compounds
Ramipril: The parent compound, which is also an ACE inhibitor.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-ester ACE inhibitor with a longer duration of action
Uniqueness
Ramipril isopropyl ester is unique due to its ester group, which allows for different pharmacokinetic properties compared to its parent compound, ramipril. The ester group can influence the compound’s solubility, absorption, and metabolism, potentially offering advantages in drug formulation and delivery .
生物活性
Ramipril isopropyl ester, a derivative of the angiotensin-converting enzyme (ACE) inhibitor ramipril, is primarily known for its role in managing hypertension and reducing cardiovascular risk. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant research findings and case studies.
Overview of Ramipril and Its Metabolite
Ramipril is a prodrug that is converted in vivo to its active form, ramiprilat. This conversion occurs mainly in the liver and kidneys. Ramiprilat functions as a competitive inhibitor of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates aldosterone secretion, leading to sodium retention and further elevation of blood pressure .
The primary mechanism through which this compound exerts its effects involves:
- ACE Inhibition : By inhibiting ACE, ramiprilat reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.
- Renoprotective Effects : Ramipril has been shown to decrease urinary albumin excretion in diabetic patients with nephropathy, indicating protective effects on renal function .
- Cardiovascular Benefits : In high-risk patients, ramipril significantly reduces the rates of death from cardiovascular causes, myocardial infarction, and stroke .
Pharmacokinetics
The pharmacokinetics of ramipril and its ester derivatives indicate:
- Absorption : Ramipril is rapidly absorbed after oral administration. The bioavailability can be affected by food intake.
- Metabolism : The liver metabolizes ramipril to ramiprilat. The half-life of ramiprilat allows for once-daily dosing.
- Clearance : Renal clearance rates for ramipril and ramiprilat are significantly higher in healthy individuals compared to those with renal impairment .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in various patient populations:
- Hypertension Management : In trials involving patients with mild to moderate hypertension, approximately 85% responded positively to treatment with doses ranging from 2.5 mg to 10 mg daily .
- Cardiovascular Risk Reduction : In a study involving 9,297 high-risk patients without heart failure, treatment with ramipril resulted in a 22% reduction in the composite endpoint of myocardial infarction, stroke, or cardiovascular death compared to placebo .
Table 1: Clinical Outcomes with Ramipril Treatment
Outcome | Ramipril Group (%) | Placebo Group (%) | Relative Risk Reduction |
---|---|---|---|
Death from cardiovascular causes | 6.1 | 8.1 | 0.74 |
Myocardial infarction | 9.9 | 12.3 | 0.80 |
Stroke | 3.4 | 4.9 | 0.68 |
Death from any cause | 10.4 | 12.2 | 0.84 |
Safety Profile
The safety profile of ramipril is generally favorable; however, potential adverse effects include:
- Hypotension : Particularly in cases of overdose or when combined with other antihypertensive agents.
- Renal Dysfunction : Monitoring is essential as renal function may decline in susceptible individuals.
- Hepatotoxicity : Rare cases have been reported where discontinuation led to normalization of liver enzymes .
Case Studies
Recent case studies illustrate the clinical implications of ramipril use:
- Case Study on Toxicity : A reported case involved a patient who ingested multiple ramipril tablets leading to significant hypotension and renal impairment. The measured concentration of ramiprilat was found to be within toxic ranges (562 ng/mL), emphasizing the need for careful dosing and monitoring .
- Long-term Efficacy Study : A longitudinal study indicated that patients treated with ramipril showed sustained reductions in blood pressure over five years without significant adverse effects, reinforcing its role as a first-line treatment for hypertension .
属性
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHJJCWHNPKTH-MQBSTWLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
295328-72-2 | |
Record name | Ramipril isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0295328722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL ISOPROPYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S4N8A063C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。